molecular formula C10H9BrN4O2 B8317590 4-Amino-6-bromo-7-methoxycinnoline-3-carboxamide

4-Amino-6-bromo-7-methoxycinnoline-3-carboxamide

Cat. No.: B8317590
M. Wt: 297.11 g/mol
InChI Key: CNMKBADIVMNWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-bromo-7-methoxycinnoline-3-carboxamide is a useful research compound. Its molecular formula is C10H9BrN4O2 and its molecular weight is 297.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrN4O2

Molecular Weight

297.11 g/mol

IUPAC Name

4-amino-6-bromo-7-methoxycinnoline-3-carboxamide

InChI

InChI=1S/C10H9BrN4O2/c1-17-7-3-6-4(2-5(7)11)8(12)9(10(13)16)15-14-6/h2-3H,1H3,(H2,12,14)(H2,13,16)

InChI Key

CNMKBADIVMNWLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=NC(=C2N)C(=O)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-((4-bromo-3-methoxyphenyl)diazenyl)-2-cyanoacetamide (Method 12) (34.4 g, 115.8 mmol) in toluene (250 ml) under N2 was added TiCl4 (51.1 ml, 463 mmol). The reaction mixture was stirred at reflux for 4 hours before being allowed to cool to room temperature. The reaction mixture was carefully poured over an ice cold solution of 3N HCl (˜600 ml), the mixture was then allowed to warm to rt, and was then stirred at 90° C. for 10 minutes. A precipitate formed which was collected via vacuum filtration, washed with water (˜200 mL), ethanol (˜200 mL), ether (˜200 mL), and dried in vacuo to yield the title compound as a brown solid which was used without further purification (30.0 g, 87%). 1H NMR: 10.30 (s, br, 1H), 9.95 (s, br, 1H), 9.15 (s, 1H), 8.55 (s, 1H), 8.09 (s, 1H), 7.68 (s, 1H), 4.15 (s, 3H); m/z 298.
Name
2-((4-bromo-3-methoxyphenyl)diazenyl)-2-cyanoacetamide
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
51.1 mL
Type
catalyst
Reaction Step Three

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